Telomerase-Inhibitor IX

Übersicht

Beschreibung

MST-312 ist ein synthetisches Derivat von Epigallocatechingallat, einem wichtigen Catechin, das in grünem Tee vorkommt. Es ist vor allem für seine Rolle als Telomerase-Inhibitor bekannt, was erhebliche Auswirkungen auf die Krebsforschung und -therapie hat. Telomerase ist ein Enzym, das die Länge der Telomere, der schützenden Kappen an den Enden der Chromosomen, erhält, die für die Zellreplikation und Langlebigkeit entscheidend sind. Es wurde gezeigt, dass MST-312 die Telomeraseaktivität hemmt, was zu einer Telomerverkürzung und anschließendem Zellseneszenz oder Apoptose führt, insbesondere in Krebszellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

MST-312 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Epigallocatechingallat ausgehen. Der Syntheseweg beinhaltet die Modifikation der Catechinstruktur, um seine Telomerase-inhibitorische Aktivität zu verstärken. Die spezifischen Reaktionsbedingungen, einschließlich Lösungsmittel, Katalysatoren und Temperaturen, werden optimiert, um eine hohe Ausbeute und Reinheit von MST-312 zu erreichen .

Industrielle Produktionsmethoden

Während detaillierte industrielle Produktionsmethoden für MST-312 nicht umfassend dokumentiert sind, beinhaltet der Prozess wahrscheinlich eine großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie im Labormaßstab. Der Produktionsprozess würde Schritte zur Reinigung und Qualitätskontrolle umfassen, um sicherzustellen, dass die Verbindung die erforderlichen Standards für Forschungs- und therapeutische Anwendungen erfüllt .

Wissenschaftliche Forschungsanwendungen

MST-312 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: MST-312 is extensively studied for its potential as a chemotherapeutic agent due to its ability to inhibit telomerase activity in cancer cells

Cellular Aging: Research on MST-312 contributes to understanding the mechanisms of cellular aging and the role of telomeres in cellular senescence.

Drug Development: MST-312 serves as a lead compound for the development of new telomerase inhibitors with improved efficacy and safety profiles.

Biological Studies: MST-312 is used in studies investigating the role of telomerase and telomeres in various biological processes and diseases.

Wirkmechanismus

Target of Action

Telomerase Inhibitor IX, also known as MST-312, primarily targets the enzyme telomerase . Telomerase is a ribonucleoprotein that adds a species-dependent telomere repeat sequence to the 3’ end of telomeres . This enzyme plays a crucial role in maintaining the length of telomeres, which are specialized structures at the tips of eukaryotic linear chromosomes .

Mode of Action

MST-312 acts as a potent, reversible inhibitor of telomerase activity . It is selective for telomerase over DNA polymerase when used at concentrations up to 3 μM . MST-312 interacts with the guanine quartet via π-stacking and potently stabilizes G-quadruplexes (G4s), higher-order structures formed by guanine-rich sequences of nucleic acids . Because G4 stabilization at the telomeric repeat inhibits the telomere-synthesizing enzyme telomerase, MST-312 was originally identified as a telomerase inhibitor .

Biochemical Pathways

MST-312 affects the biochemical pathway related to telomere maintenance. By inhibiting telomerase, MST-312 induces gradual shortening of telomeres . This leads to growth arrest in cancer cells . Additionally, MST-312 has been reported to suppress the transcription and translation of G4-containing genes .

Pharmacokinetics

It’s known that mst-312 exhibits high chemical stability . More research would be needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MST-312 and their impact on its bioavailability.

Result of Action

The primary result of MST-312’s action is the inhibition of cell growth via telomere shortening . In U937 cells, for example, MST-312 has been reported to result in telomere shortening and growth arrest . Additionally, higher doses of MST-312 can trigger prompt replication stress and DNA damage responses, resulting in acute cell death .

Action Environment

It’s known that mst-312 is a chemically modified derivative of green tea epigallocatechin gallate (egcg), suggesting that its stability and efficacy might be influenced by factors such as ph and temperature

Zukünftige Richtungen

Telomerase Inhibitor IX has potential therapeutic implications in cancer treatment . It’s suggested that effective strategies targeting telomerase could have a transformative impact for cancer therapy . The prospect of clinically effective drugs is boosted by recent advances in structural models of human telomerase .

Biochemische Analyse

Biochemical Properties

Telomerase Inhibitor IX functions as a potent inhibitor of telomerase activity, with an IC50 value of 670 nM in TRAP lysate prepared from U937 cells By binding to these components, Telomerase Inhibitor IX effectively inhibits the enzyme’s activity, preventing the elongation of telomeres and leading to progressive telomere shortening in cancer cells .

Cellular Effects

Telomerase Inhibitor IX exerts significant effects on various types of cells, particularly cancer cells. The compound inhibits cell proliferation and induces apoptosis in telomerase-positive cancer cells . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, Telomerase Inhibitor IX has been shown to downregulate the expression of genes associated with cell proliferation and survival, while upregulating genes involved in apoptosis . Additionally, the compound influences cellular metabolism by disrupting the balance of metabolic pathways that rely on telomerase activity .

Molecular Mechanism

The molecular mechanism of Telomerase Inhibitor IX involves its binding interactions with the catalytic subunit hTERT and the RNA component hTR of telomerase. By binding to these components, the compound inhibits the enzyme’s activity, leading to telomere shortening and subsequent cellular senescence or apoptosis . Telomerase Inhibitor IX also affects the shelterin protein complex, which organizes telomeric DNA into a protective T-loop structure. Disruption of this complex by the inhibitor leads to the exposure of telomeric DNA, triggering DNA damage responses and further promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Telomerase Inhibitor IX have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on telomerase activity for extended periods . Long-term studies have shown that continuous exposure to Telomerase Inhibitor IX leads to progressive telomere shortening and eventual cell death in telomerase-positive cancer cells . Additionally, the compound’s stability and degradation profile have been studied, indicating that it remains effective over prolonged periods in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of Telomerase Inhibitor IX vary with different dosages. Studies have shown that lower doses of the compound effectively inhibit telomerase activity and induce apoptosis in cancer cells without causing significant toxicity to normal cells . Higher doses of Telomerase Inhibitor IX can lead to adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing harm to the organism .

Metabolic Pathways

Telomerase Inhibitor IX is involved in various metabolic pathways, particularly those related to telomere maintenance and cellular aging. The compound interacts with enzymes and cofactors involved in telomere elongation and maintenance, disrupting these processes and leading to telomere shortening . Additionally, Telomerase Inhibitor IX affects metabolic flux and metabolite levels by altering the balance of pathways that rely on telomerase activity . This disruption of metabolic pathways contributes to the compound’s anti-cancer effects .

Transport and Distribution

Within cells and tissues, Telomerase Inhibitor IX is transported and distributed through interactions with transporters and binding proteins . The compound’s cell-permeable nature allows it to effectively enter cells and reach its target sites. Once inside the cell, Telomerase Inhibitor IX interacts with specific binding proteins that facilitate its localization to the nucleus, where telomerase is active . This targeted distribution ensures that the compound exerts its inhibitory effects on telomerase activity within the appropriate cellular compartments .

Subcellular Localization

Telomerase Inhibitor IX exhibits specific subcellular localization, primarily targeting the nucleus where telomerase is active . The compound’s interactions with targeting signals and post-translational modifications direct it to the nucleus, allowing it to effectively inhibit telomerase activity at its site of action . Additionally, Telomerase Inhibitor IX may localize to other subcellular compartments, such as Cajal bodies, where telomerase components are assembled and processed . This precise localization enhances the compound’s efficacy in inhibiting telomerase activity and promoting cancer cell death .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

MST-312 is synthesized through a series of chemical reactions starting from epigallocatechin gallate. The synthetic route involves the modification of the catechin structure to enhance its telomerase inhibitory activity. The specific reaction conditions, including solvents, catalysts, and temperatures, are optimized to achieve high yield and purity of MST-312 .

Industrial Production Methods

While detailed industrial production methods for MST-312 are not extensively documented, the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings. The production process would include steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen

MST-312 unterliegt hauptsächlich Reaktionen, die mit seiner Rolle als Telomerase-Inhibitor zusammenhängen. Dazu gehören:

Hemmung der Telomeraseaktivität: MST-312 bindet an das Telomerase-Enzym und verhindert, dass es telomere Wiederholungen an die Enden der Chromosomen anfügt.

Induktion von DNA-Schäden: MST-312 kann DNA-Schäden an Telomeren induzieren, was zu Zellseneszenz oder Apoptose führt.

Häufige Reagenzien und Bedingungen

Die Reaktionen, die MST-312 betreffen, finden typischerweise unter physiologischen Bedingungen statt, wie sie in zellulären Umgebungen vorkommen. Häufige Reagenzien umfassen Puffer und Lösungsmittel, die die Stabilität und Aktivität von MST-312 während Experimenten erhalten .

Wichtigste gebildete Produkte

Das primäre Ergebnis der Reaktionen von MST-312 ist die Hemmung der Telomeraseaktivität, die zu einer Telomerverkürzung und Zellseneszenz oder Apoptose führt. Dieser Effekt ist besonders wichtig in Krebszellen, wo die Telomeraseaktivität oft hochreguliert ist .

Wissenschaftliche Forschungsanwendungen

MST-312 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Krebsforschung: MST-312 wird umfassend auf sein Potenzial als Chemotherapeutikum untersucht, da es die Telomeraseaktivität in Krebszellen hemmen kann

Zelluläre Alterung: Forschungen zu MST-312 tragen zum Verständnis der Mechanismen der Zellalterung und der Rolle der Telomere bei der Zellseneszenz bei.

Arzneimittelentwicklung: MST-312 dient als Leitverbindung für die Entwicklung neuer Telomerase-Inhibitoren mit verbesserter Wirksamkeit und Sicherheitsprofilen.

Biologische Studien: MST-312 wird in Studien verwendet, die die Rolle der Telomerase und der Telomere bei verschiedenen biologischen Prozessen und Krankheiten untersuchen.

Wirkmechanismus

MST-312 übt seine Wirkungen hauptsächlich durch die Hemmung der Telomeraseaktivität aus. Es bindet an das Telomerase-Enzym und verhindert, dass es telomere Wiederholungen an die Enden der Chromosomen anfügt. Diese Hemmung führt zu einer progressiven Telomerverkürzung, die Zellseneszenz oder Apoptose auslöst. MST-312 induziert auch DNA-Schäden an Telomeren, was zu seinen Antikrebswirkungen beiträgt .

Vergleich Mit ähnlichen Verbindungen

MST-312 wird mit anderen Telomerase-Inhibitoren verglichen, wie z. B.:

Epigallocatechingallat: Die Stammverbindung von MST-312, die ebenfalls die Telomerase hemmt, jedoch mit geringerer Potenz.

Imetelstat (GRN163L): Ein lipidkonjugiertes Oligonukleotid, das direkt auf die RNA-Komponente der Telomerase zielt.

Telomestatin: Eine natürliche makrocyclische Verbindung, die G-Quadruplexstrukturen in Telomeren stabilisiert und so die Telomeraseaktivität hemmt.

MST-312 ist einzigartig in seiner dualen Hemmung von Telomerase und DNA-Topoisomerase II bei akuten toxischen Dosen, was es zu einem starken Antikrebsmittel macht .

Eigenschaften

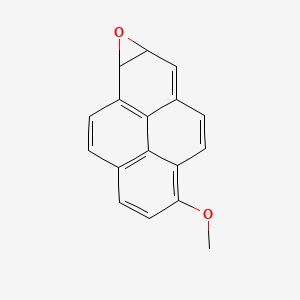

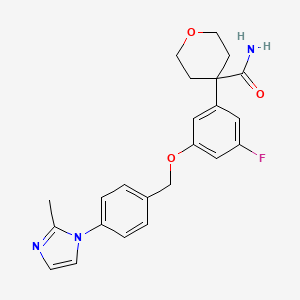

IUPAC Name |

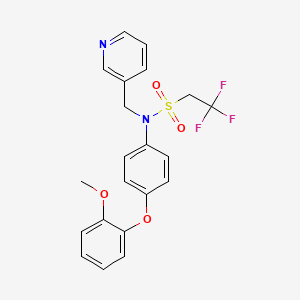

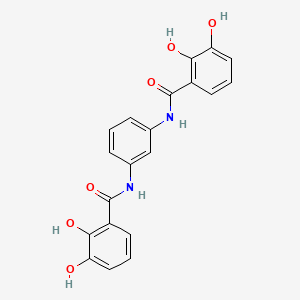

N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQUEZGHEJGPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439103 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368449-04-1 | |

| Record name | Telomerase Inhibitor IX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-benzyl-7-hydroxy-20-(hydroxymethyl)-4,6-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide](/img/structure/B1243275.png)

![N-[5,6,7,8-tetrahydro-5-(1H-imidazol-5-yl)-1-naphthalenyl]-Methanesulfonamide](/img/structure/B1243277.png)

![3-hydroxy-N-[3-[8-[(E)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-4-[[2-[6-[(E)-2-hydroxypent-3-enyl]-3-methyloxan-2-yl]acetyl]amino]-2-methylbutanamide](/img/structure/B1243281.png)

![6-[4-(Methylthio)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B1243286.png)